N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea -

N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea

Catalog Number: EVT-3950837
CAS Number:
Molecular Formula: C13H10F3N7O2S
Molecular Weight: 385.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Future Directions
  • Materials Science: Exploring novel applications of heterocyclic compounds in advanced materials is a promising research direction. []

1-(4-Bromobenzoyl)-3-(5-trifluoromethyl-1,3,4-thiadiazol-2-yl)urea

Compound Description: This compound is characterized by a urea linkage connecting a 4-bromobenzoyl group to a 5-trifluoromethyl-1,3,4-thiadiazol-2-yl moiety. The urea linkage in this molecule, similar to N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea, is essentially planar due to intramolecular N—H⋯O hydrogen bonds. The crystal structure is stabilized by intermolecular hydrogen bonds, including both classical N-H donor and non-classical C-H donor types.

Relevance: 1-(4-Bromobenzoyl)-3-(5-trifluoromethyl-1,3,4-thiadiazol-2-yl)urea shares the key structural feature of a 5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl group linked to a urea moiety with N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea. Both compounds also exhibit similar hydrogen bonding patterns.

N-(2,6-Difluorobenzoyl)-N'-[5-(4-trifluoromethylphenyl)-1,3,4-thiadiazol-2-yl]urea

Compound Description: This compound consists of a urea linkage connecting a 2,6-difluorobenzoyl group to a 5-(4-trifluoromethylphenyl)-1,3,4-thiadiazol-2-yl moiety. It exhibits fungicidal activity against Rhizoctonia solani and Botrytis cinerea. Similar to N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea, the urea group adopts a planar configuration due to intramolecular N-H...O hydrogen bonding.

Relevance: Both N-(2,6-Difluorobenzoyl)-N'-[5-(4-trifluoromethylphenyl)-1,3,4-thiadiazol-2-yl]urea and N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea belong to the class of 1,3,4-thiadiazol-2-yl urea derivatives. They also share the presence of a trifluoromethyl substituent and planar urea group geometry due to intramolecular hydrogen bonding.

1-(2-Methylbenzoyl)-3-{5-[4-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl}urea

Compound Description: This compound features a urea linkage connecting a 2-methylbenzoyl group to a 5-[4-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl moiety. The molecule adopts a planar conformation except for the fluorine atoms and methyl hydrogen atoms. It forms centrosymmetric supramolecular R22(8) dimers through intermolecular N—H⋯N hydrogen bonding between the urea and thiadiazole groups.

Relevance: This compound, like N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea, possesses a 1,3,4-thiadiazol-2-yl group connected to a urea moiety. Both structures also incorporate a trifluoromethyl substituent and show a preference for planar geometry.

1‐(3‐Methylphenyl)‐3‐{5‐[4‐(trifluoromethyl)phenyl]‐1,3,4‐thiadiazol‐2‐yl}urea

Compound Description: This compound possesses a 5-[4-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl moiety connected to a urea group, which is further linked to a 3-methylphenyl group.

Relevance: The structural similarity with N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea lies in the common presence of a 5-[4-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl group linked to a urea moiety.

N-(Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine Hydrochloride

Compound Description: This compound is a heterocyclic 1,3,4-oxadiazole derivative. It exhibits a nearly planar structure with the dihedral angle between the 1,3,4-oxadiazole ring and the phenyl and pyridinium rings being minimal. The structure is stabilized by intramolecular hydrogen bonds of type N—H···Cl, C—H···N, and C—H···Cl, forming an S(6) ring.

Relevance: N-(Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine Hydrochloride shares the 1,3,4-oxadiazole ring with N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea. Both compounds also have a pyridine ring linked to the oxadiazole moiety.

2-[(2-{[5-(Pyridin-4-yl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}Ethyl)Sulfanyl]-1,3-Benzoxazole

Compound Description: This compound is a heterocyclic system featuring a 1,3,4-oxadiazole ring linked to a benzoxazole moiety. It displays promising antimicrobial, antioxidant, and antitubercular activities.

Relevance: This compound shares the pyridin-4-yl-1,3,4-oxadiazol-2-yl structural unit with N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea.

3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives

Compound Description: This series of compounds incorporates both a 1,2,4-triazole ring and a 1,3,4-thiadiazole ring, along with a pyridin-4-yl substituent. These compounds were investigated for their antibacterial and antifungal activities.

Relevance: These derivatives share the pyridin-4-yl group and the 1,3,4-thiadiazole ring system with N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea.

5-chlorodifluoromethyl-1,3,4-thiadiazol-2yl-oxyacetanilides

Compound Description: These are a class of compounds that contain a 5-chlorodifluoromethyl-1,3,4-thiadiazol-2-yl group linked to an oxyacetanilide moiety. These compounds were explored for their herbicidal activity.

Relevance: 5-chlorodifluoromethyl-1,3,4-thiadiazol-2yl-oxyacetanilides and N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea both contain a 1,3,4-thiadiazol ring, highlighting the relevance of this heterocycle in various biological applications.

2,4-difluoro-N-(2-methoxy-5-(3-(5-(2-(4-[11C]methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide (N-[11C]7)

Compound Description: This compound is a carbon-11 labeled imidazo[1,2-a]pyridine derivative that acts as a dual PI3K/mTOR inhibitor. It is a potential radiotracer for PET imaging of PI3K/mTOR in cancer.

Relevance: The structure of N-[11C]7 includes a 1,3,4-oxadiazole ring, a feature it shares with N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea. This highlights the versatility of the 1,3,4-oxadiazole moiety in medicinal chemistry.

4-amino-5-(3-chlorobenzo(b)thien-2-yl)-3-mercapto-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazoles and triazolo(3,4,b)(1,3,4)thiadiazines

Compound Description: This class of compounds incorporates both 1,2,4-triazole and 1,3,4-thiadiazole rings, fused together to form complex biheterocyclic systems.

Relevance: These compounds are related to N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea through the presence of a 1,3,4-thiadiazole ring, demonstrating the potential for structural modifications and creation of diverse derivatives with potentially unique properties.

4-(3-chloro-2,5-dioxo-8-(trifluoromethyl)-1-((4-(trifluoromethyl)phenyl)amino)-1,6.7-triazaspiro[3,4]oct-7-en-6yl)-N-(3-chloro-2-(1-((5-(phenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-4-oxoazet-idin-1-yl)benzamide

Compound Description: This compound contains a complex structure incorporating a 1,3,4-oxadiazole ring linked to a pyrazolone moiety.

Relevance: The presence of the 1,3,4-oxadiazole ring establishes a structural relationship with N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea.

1-(2-((1H-1,2,4-triazol-1-yl)methyl)-2,5-diphenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone

Compound Description: This compound features a 1,3,4-oxadiazole ring linked to a 1,2,4-triazole moiety.

Relevance: The 1,3,4-oxadiazole ring is a shared feature between this compound and N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea.

1,4-bis-(2-aryl/alkyl-amino-[1,3,4]-oxadiazol-5-yl)-benzenes, 1,4-bis-(2-aryl/alkyl-amino-[1,3,4]-thiadiazol-5-yl)-benzenes and 1,4-bis-(3-mercapto-4-aryl/alkyl-[1,2,4]-triazole-5-yl)-benzenes

Compound Description: These are series of bis-heterocyclic compounds containing either two 1,3,4-oxadiazole rings, two 1,3,4-thiadiazole rings, or two 1,2,4-triazole rings connected by a benzene core. These compounds were evaluated for their antimicrobial activity.

Relevance: These bis-heterocyclic compounds are related to N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea through the presence of either the 1,3,4-oxadiazole or 1,3,4-thiadiazole rings, demonstrating the possibility of incorporating these heterocycles into larger molecular frameworks.

SB-772077-B [4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine]

Compound Description: This compound is a novel aminofurazan-based Rho kinase inhibitor. It exhibited potent pulmonary and systemic vasodilator responses in rats, attenuating the increase in pulmonary arterial pressure induced by monocrotaline.

Relevance: SB-772077-B includes a 1,2,5-oxadiazole ring in its structure, which highlights the structural diversity possible within the oxadiazole family, even though N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea contains a 1,2,4-oxadiazole ring.

5-(pyridin-4-yl)-N-substituted-1,3,4-oxadiazol-2-amines, 5-(pyridin-4-yl)-N-substituted-1,3,4-thiadiazol-2-amines and 5-(pyridin-4-yl)-4-substituted-1,2,4-triazole-3-thiones

Compound Description: These are three series of compounds containing 1,3,4-oxadiazole, 1,3,4-thiadiazole, and 1,2,4-triazole rings, respectively, all linked to a pyridin-4-yl group. These compounds were evaluated for their in vitro anticancer activity against six human cancer cell lines.

Relevance: These compounds are structurally related to N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea through the presence of both a pyridin-4-yl group and either a 1,3,4-oxadiazole or a 1,3,4-thiadiazole ring.

1,4-bis-(substituted-1,3,4-oxadiazoles and 1,2,4-trizoles)benzene

Compound Description: These are bis-heterocyclic compounds featuring either two 1,3,4-oxadiazole rings or two 1,2,4-triazole rings, connected by a central benzene core.

Relevance: The presence of either a 1,3,4-oxadiazole or a 1,2,4-triazole ring links these compounds structurally to N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea, demonstrating the prevalence of these heterocycles in the design of bioactive compounds.

1,8-bis-(2-aryl/alkylamino-1,3,4-thiadiazol-5-yl)-octanes and 1,8-bis-(3-mercapto-4-aryl/alkyl-1,2,4-triazol-5-yl)-octanes

Compound Description: These are series of bis-heterocyclic compounds containing either two 1,3,4-thiadiazole rings or two 1,2,4-triazole rings, connected by an octane linker. These compounds were evaluated for their antimicrobial activity.

Relevance: These compounds are structurally related to N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea through the presence of the 1,3,4-thiadiazole ring system, highlighting the potential for structural variations and the synthesis of bis-heterocyclic derivatives.

Ethyl [3-(cyanomethyl)-5-alkyl-4H-1,2,4-triazol-4-yl]carbamates and their derivatives

Compound Description: This series of compounds contains a 1,2,4-triazole ring with various substituents. These compounds and their derivatives, including thiadiazole-containing derivatives, were screened for antimicrobial activities.

Relevance: The presence of the 1,2,4-triazole ring establishes a structural connection with N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea, demonstrating the versatility of this heterocycle in medicinal chemistry.

Pyrimidine Bearing 1,3,4‐Thiadiazole Derivatives

Compound Description: These compounds are characterized by a pyrimidine ring linked to a 1,3,4-thiadiazole moiety. Mannich bases of these derivatives were synthesized and evaluated for their antibacterial activity.

Relevance: These compounds, like N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea, contain a 1,3,4-thiadiazole ring, demonstrating the significance of this heterocyclic system in drug discovery.

Compound Description: This series of compounds features a central pyridine ring linked to various heterocyclic moieties, including imidazole, pyrazole, oxadiazole, thiadiazole, and urea. These compounds were explored for their anticancer activity against liver, colon, and breast cancer cell lines.

Relevance: These compounds are related to N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea through the presence of either a 1,3,4-oxadiazole or a 1,3,4-thiadiazole ring, highlighting the potential for diverse structural modifications and the development of novel anticancer agents.

Derivatives of 5-amino-4-hydroxi-7-(imidazo(1,2-a>pyridin-6-ylmethyl-8-methyl-nonamide

Compound Description: This series of compounds contains an imidazo[1,2-a]pyridine ring system. These compounds were investigated as renin inhibitors for the treatment of hypertension.

Relevance: While not directly containing a 1,2,4-oxadiazole ring, these compounds are related to N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea through the presence of a pyridine ring linked to a heterocyclic moiety, demonstrating the potential for exploring different heterocyclic combinations for achieving desired biological activity.

N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA)

Compound Description: EMPA is a selective antagonist of the orexin 2 receptor (OX2), which is involved in the regulation of arousal and sleep–wake cycle. EMPA demonstrated high binding affinity for OX2 and effectively blocked orexin-A-evoked calcium responses.

Relevance: Although EMPA does not share the specific heterocyclic rings of N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea, it highlights the importance of pyridine rings and their derivatives in targeting specific receptors. Both EMPA and the target compound contain a pyridine ring, suggesting a potential for exploring pyridine-containing compounds for modulating diverse biological pathways.

1-(5-(2-fluoro-phenyl)-2-methyl-thiazol-4-yl)-1-((S)-2-(5-phenyl-(1,3,4)oxadiazol-2-ylmethyl)-pyrrolidin-1-yl)-methanone (SB-674042)

Compound Description: SB-674042 is a selective antagonist of the orexin 1 receptor (OX1). It exhibits high binding affinity for OX1 and effectively blocks orexin-A-evoked responses.

Relevance: SB-674042 possesses a 1,3,4-oxadiazole ring, which is a key structural feature it shares with N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea. This highlights the presence of 1,3,4-oxadiazole rings in compounds with diverse biological activities.

Almorexant

Compound Description: Almorexant is a dual antagonist of both OX1 and OX2 receptors, showing efficacy in inducing and maintaining sleep. It exhibits high binding affinity and antagonistic activity at both receptor subtypes.

Relevance: Although Almorexant lacks the specific heterocyclic rings found in N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea, its dual antagonism of OX1 and OX2 receptors underscores the importance of targeting these receptors for regulating sleep and arousal. The development of dual antagonists like Almorexant demonstrates the potential for exploring compounds with diverse pharmacodynamic profiles.

Compound Description: This series of compounds combines a quinolone core with various heterocyclic moieties, including triazine, thiadiazole, and oxadiazole. These compounds were designed and synthesized with the aim of developing novel antibacterial agents.

Relevance: These compounds are related to N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea through the presence of either a 1,3,4-oxadiazole or a 1,3,4-thiadiazole ring, highlighting the importance of these heterocyclic systems in developing new antibacterial drugs.

Compound Description: These are various series of compounds containing different heterocyclic rings, including 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles, benzo-triazoles, benzothiazoles, and thiadiazines. These compounds were evaluated for their anticonvulsant activity.

Relevance: These compounds are structurally related to N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea through the presence of either a 1,3,4-oxadiazole, a 1,3,4-thiadiazole, or a 1,2,4-triazole ring, demonstrating the significance of these heterocyclic systems in medicinal chemistry and drug discovery.

N-(4-trifluoromethylnicotinoyl)glycinamide (TFNG-AM)

Compound Description: This compound is a metabolite of the pyridinecarboxamide insecticide flonicamid. It is formed through the biotransformation of flonicamid by the bacterium Ensifer meliloti CGMCC 7333.

Relevance: TFNG-AM shares the trifluoromethyl-substituted pyridine ring with N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea, showcasing the presence of this structural motif in both synthetic and natural compounds.

N-(methyl(oxido){1-[6-(trifluoromethyl)pyridin-3-yl]ethyl}-k4-sulfanylidene)urea (X11719474)

Compound Description: This compound is a metabolite of the sulfoximine insecticide sulfoxaflor. It is produced through the biotransformation of sulfoxaflor by the bacterium Ensifer meliloti CGMCC 7333.

Relevance: Similar to N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea, X11719474 contains a trifluoromethyl-substituted pyridine ring. This structural similarity highlights the importance of this motif in both insecticidal compounds and their metabolites.

Ir(tfmphpm)2(pop) and Ir(tfmppm)2(pop)

Compound Description: These are two iridium(III) complexes that exhibit efficient green photoluminescence and electroluminescence. [] They incorporate nitrogen heterocycle and 1,3,4-oxadiazole derivatives to balance the injection and transport of electrons and holes in organic light-emitting diodes (OLEDs). []

Properties

Product Name

N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea

IUPAC Name

1-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea

Molecular Formula

C13H10F3N7O2S

Molecular Weight

385.33 g/mol

InChI

InChI=1S/C13H10F3N7O2S/c1-6(9-19-8(23-25-9)7-2-4-17-5-3-7)18-11(24)20-12-22-21-10(26-12)13(14,15)16/h2-6H,1H3,(H2,18,20,22,24)

InChI Key

BLUACOXLHLPVPS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=NC=C2)NC(=O)NC3=NN=C(S3)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.